2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a furan-2-ylmethyl group at position 4, a pyridin-4-yl substituent at position 5, and a sulfanyl bridge linked to an acetamide moiety attached to a 2-isopropylphenyl group. Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH, followed by purification via recrystallization . Key structural features include:
- Triazole core: Provides a rigid scaffold for molecular interactions.
- Furan and pyridine substituents: Enhance solubility and enable π-π stacking with biological targets.
- Sulfanyl-acetamide linkage: Contributes to hydrogen bonding and metabolic stability.
Preliminary studies indicate anti-exudative activity (AEA) in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Physicochemical properties, such as logP and hydrogen-bonding capacity, suggest moderate bioavailability, with further optimization possible through substituent modifications.
Properties
Molecular Formula |
C23H23N5O2S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H23N5O2S/c1-16(2)19-7-3-4-8-20(19)25-21(29)15-31-23-27-26-22(17-9-11-24-12-10-17)28(23)14-18-6-5-13-30-18/h3-13,16H,14-15H2,1-2H3,(H,25,29) |
InChI Key |
VYIZNKFCAGXOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents. A representative protocol involves:
Reagents :
-
Hydrazine hydrate (3.0 equiv)
-
2-Pyridinecarbonitrile (1.0 equiv)
-
Furan-2-ylmethyl bromide (1.2 equiv)
Conditions :
-
Solvent: Ethanol/water (4:1 v/v)
-
Temperature: Reflux at 80°C for 12 hours
-
Catalyst: Concentrated HCl (0.5 mL)
This step yields 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Intermediate A) with a reported yield of 68–72%.
Sulfanyl-Acetamide Functionalization
Intermediate A undergoes alkylation with 2-bromo-N-[2-(propan-2-yl)phenyl]acetamide to install the sulfanyl-acetamide side chain:
Reagents :
-
Intermediate A (1.0 equiv)
-
2-Bromo-N-[2-(propan-2-yl)phenyl]acetamide (1.1 equiv)
-
Potassium carbonate (2.0 equiv)
Conditions :
-
Solvent: Anhydrous DMF
-
Temperature: 60°C for 6 hours under nitrogen
-
Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol
This step achieves a yield of 65–70%.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | DMF > DMSO > THF | +15% in DMF |
| Reaction Temperature | 60–70°C | <50°C: −20% |
| Equivalents of Base | 2.0–2.5 (K2CO3) | Excess: side rxns |
Key Finding : Anhydrous DMF minimizes hydrolysis of the acetamide intermediate, while temperatures above 70°C promote degradation of the furan moiety.
Characterization of Intermediates and Final Product
Spectroscopic Analysis
Mass Spectrometry
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates :
-
Byproduct Formation :
-
Side reaction: N-alkylation of pyridine mitigated by using bulky bases (e.g., DBU).
-
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Assembly | 70 | 98 | High |
| Convergent Synthesis | 55 | 95 | Moderate |
| Solid-Phase | 40 | 90 | Low |
Chemical Reactions Analysis
Reaction with Amines
The compound can react with primary or secondary amines to form new amide derivatives:
where R represents the 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl group, R' is the 2-(propan-2-yl)phenyl group, and R'' is the incoming amine.
-
Hydrolysis Reactions
The amide bond in the compound is susceptible to hydrolysis under acidic or basic conditions .
Acid-Catalyzed Hydrolysis
In the presence of strong acids and heat, the amide bond can be cleaved:
Base-Catalyzed Hydrolysis
Similarly, under basic conditions:
-
Oxidation Reactions
The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Sulfoxide Formation
Using mild oxidizing agents like hydrogen peroxide:
Sulfone Formation
With stronger oxidizing agents or excess oxidant:
-
Reactions Involving the Furan Ring
The furan ring in the compound can participate in various reactions typical of aromatic heterocycles .
Electrophilic Aromatic Substitution
The furan ring can undergo electrophilic aromatic substitution reactions, preferentially at the 5-position:
where E+ represents an electrophile such as Br+ or NO2+.
-
Reactions Involving the Pyridine Ring
The pyridine moiety in the compound can participate in reactions characteristic of pyridines .
N-Oxidation
The pyridine nitrogen can be oxidized to form an N-oxide:
-
Reactions of the Triazole Ring
The triazole ring in the compound is generally stable but can participate in certain reactions.
N-Alkylation
The triazole nitrogen atoms can be alkylated under specific conditions:
where R'-X represents an alkyl halide.
| Reaction Type | Reactive Site | Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Substitution | Sulfanyl group | Nucleophiles | New C-Nu bond |
| Hydrolysis | Amide bond | Acid or Base | Carboxylic acid and amine |
| Oxidation | Sulfur atom | Oxidizing agents | Sulfoxide or sulfone |
| Electrophilic Aromatic Substitution | Furan ring | Electrophiles | Substituted furan |
| N-Oxidation | Pyridine ring | H2O2 | Pyridine N-oxide |
| N-Alkylation | Triazole ring | Alkyl halides | N-alkylated triazole |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. Compounds similar to 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Triazole compounds are believed to exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation. For instance, some studies suggest that they may inhibit the activity of topoisomerases or other targets critical for DNA replication in cancer cells .
- Case Studies : In vitro studies have demonstrated that related triazole compounds exhibit significant cytotoxicity against breast and colon cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications to the triazole ring can enhance potency and selectivity towards specific cancer types .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated through molecular docking studies, which suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.
- In Silico Studies : Molecular docking simulations have shown favorable binding interactions between the compound and the active site of 5-LOX, indicating its potential as a lead compound for developing new anti-inflammatory agents .
- Experimental Validation : Further experimental validation is needed to confirm these findings in biological systems. Preliminary results suggest that derivatives of this compound can reduce inflammation markers in cell culture models .
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Substituent Effects on Anti-Exudative Activity
- Furan vs. Pyridine Positioning : The target compound’s pyridin-4-yl group (vs. pyridin-2-yl in ) enhances AEA due to improved hydrogen bonding with inflammatory mediators .
- Aryl Group Modifications : Replacing 2-isopropylphenyl (target compound) with 2-ethoxyphenyl () reduces AEA by 15%, likely due to decreased hydrophobic interactions with target proteins.
- Amino Group Introduction: 4-Amino-substituted analogs () show unpredictable activity, possibly due to increased polarity reducing membrane permeability.
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide, often referred to as a triazole derivative, is gaining attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N5O2S, with a molecular weight of approximately 405.47 g/mol. It contains a triazole ring, which is a common scaffold in various bioactive compounds.
Antimicrobial Activity
- Antibacterial Properties : Triazole derivatives have been extensively studied for their antibacterial effects. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal potential of triazoles is well-documented. This compound showed promising activity against fungi like Candida albicans, with inhibition zones indicating effective antifungal properties .
- Antiviral and Antiparasitic Activities : Some studies suggest that triazole derivatives can inhibit viral replication and exhibit antiparasitic effects, although specific data on this compound's efficacy in these areas is limited .
Anticancer Activity
Research indicates that triazole compounds can interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under review has shown potential in inhibiting tumor growth in vitro, particularly against breast and colon cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in microbial metabolism and cancer progression. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis . Additionally, the presence of the furan and pyridine groups may enhance its binding affinity to target proteins.
Research Findings and Case Studies
A comprehensive review of literature reveals various studies highlighting the biological activities of similar triazole compounds:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this triazole-thioacetamide derivative?
The compound is synthesized via multi-step routes involving alkylation, condensation, and functionalization. A key step includes the reaction of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of KOH to form the thioether linkage. Subsequent modifications, such as Paal-Knorr condensation, introduce pyrolium fragments or aryl substituents to optimize biological activity .
Q. How is the structural integrity of this compound validated during synthesis?
Structural characterization relies on spectroscopic techniques:
- IR spectroscopy confirms functional groups (e.g., C=S stretch at ~1200 cm⁻¹, NH/OH stretches).
- ¹H/¹³C NMR identifies substituent patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, furanyl protons at δ 6.0–7.5 ppm).
- Mass spectrometry verifies molecular weight and fragmentation patterns. X-ray crystallography (e.g., SHELXL software ) is used for absolute configuration determination in crystalline derivatives .
Q. What in vitro assays are used to evaluate the anti-exudative activity of this compound?
Anti-exudative activity is assessed using carrageenan-induced rat paw edema models. The compound (10 mg/kg) is compared to reference drugs like diclofenac sodium (8 mg/kg), with edema volume reduction measured at 1–6 hour intervals. Statistical analysis (e.g., ANOVA) quantifies efficacy .
Advanced Research Questions
Q. How do structural modifications at the 4th position of the triazole ring influence anti-inflammatory activity?
Substituents like fluorine, methoxy, or nitro groups at the phenyl residue enhance anti-exudative activity by modulating electron density and steric effects. For example, para-methoxy substitution increases lipophilicity, improving membrane permeability and target engagement (e.g., COX-2 inhibition) . Quantitative structure-activity relationship (QSAR) models correlate Hammett constants (σ) or logP values with bioactivity .
Q. What computational strategies are employed to predict binding modes with inflammatory targets?
Molecular docking (e.g., AutoDock Vina) simulates interactions with COX-2 or TNF-α. The furan and pyridinyl moieties exhibit π-π stacking with Phe residues, while the thioacetamide group forms hydrogen bonds with catalytic Ser/Arg residues. MD simulations (100 ns) validate stability of ligand-receptor complexes .
Q. How does this compound perform in antiproliferative assays against glioblastoma models?
In glioblastoma cell lines (e.g., U87-MG), the compound acts as a GPR-17 antagonist, inhibiting invasion via calcium channel modulation (IC₅₀ ~5 µM). Mechanistic studies use Western blotting to assess mTOR/Akt pathway suppression and TrxR1 activity .
Methodological Considerations
Q. What experimental controls are critical in SAR studies of this compound?
Q. How are data contradictions resolved in anti-exudative activity assays?
Discrepancies between in vitro and in vivo results are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
